
2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of a chloro substituent at the 7th position and an acetate group at the 4th position of the chromen-2-one core. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acylating agent. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The reaction proceeds via the formation of an intermediate, which is then acylated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex coumarin derivatives.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an anticancer agent.
Industry: Coumarin derivatives are used in the production of perfumes, cosmetics, and other consumer products.
作用機序
The mechanism of action of 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cholinesterase and monoamine oxidase, leading to its potential use in treating neurological disorders . Additionally, it can interfere with cellular processes such as microtubule polymerization and tumor angiogenesis, contributing to its anticancer activity .
類似化合物との比較
Similar Compounds
7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate.
4-Chlorocoumarin: Another coumarin derivative with similar structural features.
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate: A related compound with an ethyl acetate moiety instead of the chloro substituent.
Uniqueness
This compound is unique due to its specific chloro substituent and acetate group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
特性
分子式 |
C13H11ClO5 |
|---|---|
分子量 |
282.67 g/mol |
IUPAC名 |
2-(7-chloro-2-oxochromen-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C13H11ClO5/c1-8(15)17-4-5-18-11-7-13(16)19-12-6-9(14)2-3-10(11)12/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
LHWPUJIWFVTIQU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


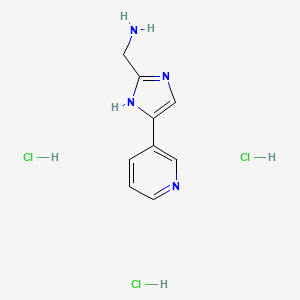
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B15063380.png)
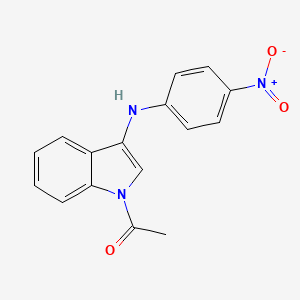
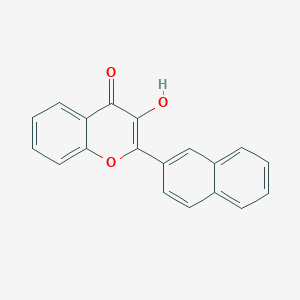
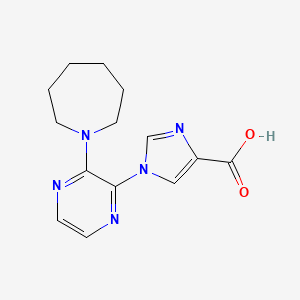
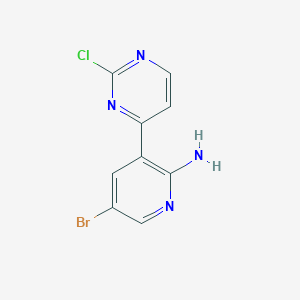
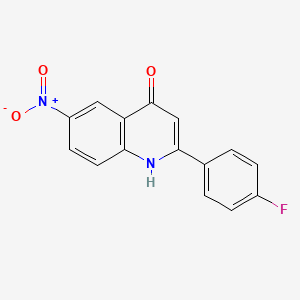
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
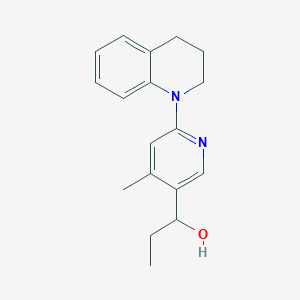
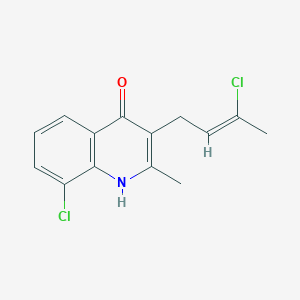

![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
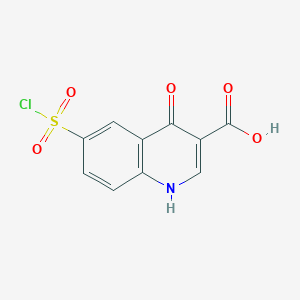
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
